molecular formula C9H17N5O B15299662 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B15299662
M. Wt: 211.26 g/mol
InChI Key: XYLLRSZTYOWZNI-UHFFFAOYSA-N
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Description

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine is a heterocyclic compound that features a morpholine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 4-ethylmorpholine with an appropriate azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Methylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine
  • 1-((4-Propylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine
  • 1-((4-Isopropylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine

Uniqueness

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the morpholine ring can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Biological Activity

1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine (CAS 1515846-46-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H21N5O\text{C}_{11}\text{H}_{21}\text{N}_5\text{O}

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with azides in a copper-catalyzed reaction. This method allows for the efficient formation of the triazole ring while introducing functional groups that enhance biological activity .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole compounds. Specifically, derivatives containing morpholine moieties have shown promising activity against various pathogens. For instance:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3E. coli32 µg/mL
8K. pneumoniae16 µg/mL
14S. aureus8 µg/mL

These results indicate that modifications to the triazole structure can significantly influence antimicrobial efficacy .

Antifungal Activity

Triazoles are well-known antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Research has shown that compounds similar to this compound exhibit strong antifungal properties against strains such as Candida albicans and Aspergillus species. The structure–activity relationship (SAR) analysis suggests that the presence of the morpholine group enhances antifungal activity by improving solubility and membrane penetration .

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives have revealed that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of angiogenesis and modulation of signaling pathways. For example:

Study ReferenceCancer TypeMechanism of Action
Breast CancerInduction of apoptosis via caspase activation
Lung CancerInhibition of cell proliferation

These findings underscore the therapeutic potential of triazole compounds in oncology .

Case Studies

Several case studies highlight the clinical relevance of triazole compounds:

  • Clinical Trial on Antimicrobial Efficacy : A clinical trial evaluated a series of triazole derivatives against drug-resistant bacterial strains. The trial found that compounds similar to this compound exhibited superior efficacy compared to traditional antibiotics like vancomycin .
  • Antifungal Treatment : A study focused on patients with systemic fungal infections demonstrated that patients treated with a triazole derivative experienced a higher rate of recovery compared to those receiving standard antifungal therapy .

Properties

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

1-[(4-ethylmorpholin-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C9H17N5O/c1-2-13-3-4-15-8(5-13)6-14-7-9(10)11-12-14/h7-8H,2-6,10H2,1H3

InChI Key

XYLLRSZTYOWZNI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1)CN2C=C(N=N2)N

Origin of Product

United States

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